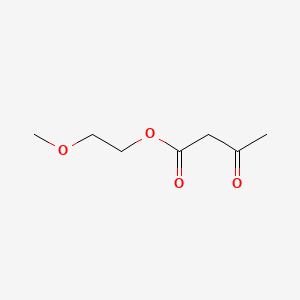

2-Methoxyethyl acetoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-6(8)5-7(9)11-4-3-10-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHCSZRZWOWUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177026 | |

| Record name | 2-Methoxyethyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22502-03-0 | |

| Record name | 2-Methoxyethyl 3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22502-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022502030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyethyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYETHYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4CYZ9PV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methoxyethyl Acetoacetate from Diketene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-methoxyethyl acetoacetate (B1235776), a valuable intermediate in the pharmaceutical and chemical industries, from the reaction of diketene (B1670635) with 2-methoxyethanol (B45455). The document details the underlying reaction mechanism, experimental protocols, and critical process parameters, presenting quantitative data in a clear, tabular format for ease of reference.

Introduction

2-Methoxyethyl acetoacetate (CAS No. 22502-03-0) is a specialty chemical intermediate widely utilized in organic synthesis.[1] Its bifunctional nature, combining a β-ketoester and a methoxyethyl group, makes it a versatile building block for the creation of heterocyclic compounds, pharmaceutical agents like Nimodipine, and specialty coatings and resins.[1][2] At room temperature, it is a colorless to pale yellow liquid with a mild, ester-like odor.[1]

One of the most direct and industrially significant methods for its preparation is the reaction of diketene with 2-methoxyethanol.[3] This process, known as acetoacetylation, involves the nucleophilic opening of the highly reactive diketene ring by the alcohol.[4][5] This guide focuses specifically on this synthetic pathway, offering a technical exploration for professionals in research and development.

Reaction Mechanism and Pathway

The synthesis of this compound from diketene and 2-methoxyethanol is a nucleophilic acyl substitution reaction. The reaction is typically catalyzed by a tertiary amine, such as triethylamine (B128534) (Et₃N), which acts as a base to activate the alcohol.[3][6]

The mechanism proceeds as follows:

-

Activation of Alcohol: The basic catalyst, triethylamine, deprotonates the hydroxyl group of 2-methoxyethanol, increasing its nucleophilicity.

-

Nucleophilic Attack: The resulting alkoxide anion attacks one of the electrophilic carbonyl carbons of the diketene molecule.

-

Ring Opening: This attack leads to the cleavage of the acyl-oxygen bond in the four-membered β-lactone ring, forming a tetrahedral intermediate.

-

Protonation: The intermediate is subsequently protonated to yield the final product, this compound, and regenerate the catalyst.

This pathway is highly efficient and offers high atom economy, making it a preferred industrial method.[3]

Caption: Reaction mechanism for the catalyzed synthesis of this compound.

Experimental Protocols & Process Control

Precise control over reaction conditions is paramount to ensure high yield and purity while minimizing side reactions, such as the polymerization of diketene.[3][7] The following protocol is a generalized representation based on established methods for the acetoacetylation of alcohols.

General Experimental Workflow

The process involves the controlled addition of the highly reactive diketene to heated 2-methoxyethanol containing a catalyst.

Caption: A typical experimental workflow for the synthesis of this compound.

Detailed Methodology

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser is charged with 2-methoxyethanol.

-

Catalyst Addition: A catalytic amount of triethylamine (typically 0.1-1.0 mol%) is added to the 2-methoxyethanol with stirring.

-

Initial Heating: The mixture is preheated to a temperature range of 50-60°C.[3] This initial heating helps to initiate the reaction upon the addition of diketene.

-

Diketene Addition: Diketene is added dropwise from the dropping funnel to the stirred alcohol-catalyst mixture. The addition rate must be carefully controlled to maintain the reaction temperature below 80°C.[3] The reaction is exothermic, and exceeding this temperature can lead to unwanted side reactions and decreased yield.

-

Reaction Period: After the addition is complete, the reaction mixture is maintained at the controlled temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to remove any unreacted starting materials and the catalyst, yielding pure this compound.[8]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22502-03-0 | [2][6][9] |

| Molecular Formula | C₇H₁₂O₄ | [6][9][10] |

| Molecular Weight | 160.17 g/mol | [3][9][10] |

| Appearance | Colorless to light yellowish liquid | [1][2][11] |

| Boiling Point | 120 °C @ 20 mm Hg | [2] |

| Density | 1.09 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.434 | [2] |

| Purity (Typical) | >95% | [9][11] |

Table 2: Summary of Typical Reaction Parameters

| Parameter | Recommended Condition | Rationale / Notes | Reference(s) |

| Reactants | Diketene, 2-Methoxyethanol | Primary starting materials for direct synthesis. | [3][6] |

| Catalyst | Triethylamine (Et₃N) | Basic catalyst to activate the alcohol. | [3][6] |

| Initial Temperature | 50-60°C | Preheating of alcohol before diketene addition. | [3] |

| Reaction Temperature | Controlled, not exceeding 80°C | To ensure high yield and minimize side reactions. | [3] |

| Addition Method | Dropwise addition of diketene | To control the exothermic reaction. | [3] |

| Purification | Fractional vacuum distillation | To obtain a high-purity final product. | [8] |

Table 3: Predicted Mass Spectrum Fragmentation of this compound

The mass spectrum provides a structural fingerprint of the compound. The following table outlines the predicted fragmentation pattern based on its functional groups.

| Ion / Fragment | Description | Predicted m/z | Reference(s) |

| [C₇H₁₂O₄]⁺• | Molecular Ion (M⁺) | 160 | [3] |

| [CH₃COCH₂CO]⁺ | Loss of the methoxyethoxy group | 85 | [3] |

| [CH₂CO₂CH₂CH₂OCH₃]⁺ | Cleavage between α and β carbons of the keto group | 117 | [3] |

| [CH₂CH₂OCH₃]⁺ | Methoxyethyl cation | 59 | [3] |

| [CH₃CO]⁺ | Acetyl Cation | 43 | [3] |

Safety Considerations

-

Diketene: Diketene is a highly reactive, flammable, toxic, and corrosive liquid.[4][7] It can polymerize violently, especially when catalyzed by acids or bases.[7] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The temperature of the reaction must be strictly controlled to prevent runaway polymerization.

-

This compound: The product is considered an irritant to the eyes, respiratory system, and skin.[6][10] In case of contact, rinse immediately with plenty of water and seek medical advice if irritation persists.[6][11]

-

Triethylamine: This catalyst is a flammable and corrosive liquid with a strong odor. It should be handled with care in a ventilated area.

Conclusion

The synthesis of this compound via the reaction of diketene with 2-methoxyethanol is a robust and direct method well-suited for industrial-scale production. The key to a successful and safe synthesis lies in the meticulous control of the reaction temperature to manage the exothermicity and prevent the hazardous polymerization of diketene. With the appropriate engineering controls and adherence to the outlined protocols, this method provides a high-yield pathway to a crucial chemical intermediate used in numerous advanced applications.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 22502-03-0 [chemicalbook.com]

- 3. This compound | 22502-03-0 | Benchchem [benchchem.com]

- 4. Diketene - Wikipedia [en.wikipedia.org]

- 5. arxada.com [arxada.com]

- 6. lookchem.com [lookchem.com]

- 7. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US3441597A - Process for the preparation of methyl and ethyl acetoacetate - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

- 10. This compound | C7H12O4 | CID 89734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 22502-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to the Transesterification Synthesis of 2-Methoxyethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxyethyl acetoacetate (B1235776) via the transesterification of ethyl acetoacetate with 2-methoxyethanol (B45455). This process is a crucial unit operation in the production of various pharmaceutical intermediates and specialty chemicals. This document outlines the core chemical principles, reaction mechanisms, and detailed experimental protocols. It includes a comparative analysis of catalytic systems and reaction conditions, presenting quantitative data in structured tables for ease of reference. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the synthesis process.

Introduction

2-Methoxyethyl acetoacetate is a valuable β-keto ester utilized as a building block in organic synthesis, particularly in the pharmaceutical and coatings industries. Its synthesis is most commonly achieved through two primary routes: the reaction of diketene (B1670635) with 2-methoxyethanol or the transesterification of a more common acetoacetate ester, such as ethyl acetoacetate, with 2-methoxyethanol.[1] This guide focuses on the latter method, a reversible equilibrium-driven process that necessitates careful control of reaction conditions to achieve high yields.[1]

Transesterification offers a versatile and often milder alternative to de novo synthesis, leveraging readily available starting materials.[2][3] The reaction involves the exchange of the alkoxy group of an ester with that of an alcohol, typically in the presence of an acid or base catalyst.[1] For the synthesis of this compound, the equilibrium must be shifted towards the product, usually by removing the ethanol (B145695) byproduct.[1]

Reaction Mechanism and Signaling Pathway

The transesterification of ethyl acetoacetate with 2-methoxyethanol can be catalyzed by either an acid or a base.

Acid-Catalyzed Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ethanol yield the desired this compound.

Base-Catalyzed Mechanism: Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The elimination of the ethoxide ion results in the formation of the product.

Experimental Protocols

While a specific, detailed experimental protocol for the transesterification of ethyl acetoacetate with 2-methoxyethanol is not extensively documented in publicly available literature, a general procedure can be extrapolated from established methods for the transesterification of β-keto esters. The following protocols are based on analogous reactions and provide a solid foundation for laboratory-scale synthesis.

General Protocol using a Heterogeneous Acid Catalyst (e.g., Amberlyst-15)

This protocol is adapted from general methods for Amberlyst-15 catalyzed transesterification of β-keto esters.

Materials:

-

Ethyl acetoacetate

-

2-Methoxyethanol

-

Amberlyst-15 (or similar acidic resin)

-

Toluene (or another suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus or molecular sieves (4Å)

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add ethyl acetoacetate, a molar excess of 2-methoxyethanol (e.g., 1.5 to 2 equivalents), the acid catalyst (e.g., 10-20% by weight of ethyl acetoacetate), and toluene.

-

Heat the mixture to reflux. The ethanol-toluene azeotrope will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the catalyst and wash it with a small amount of fresh solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

General Protocol using a Boric Acid Catalyst under Solvent-Free Conditions

This protocol is based on the use of boric acid as a mild and environmentally benign catalyst for the transesterification of β-keto esters.[3]

Materials:

-

Ethyl acetoacetate

-

2-Methoxyethanol

-

Boric acid

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask, mix ethyl acetoacetate, 2-methoxyethanol (typically in a 1:1.2 to 1:1.5 molar ratio), and a catalytic amount of boric acid (e.g., 5-10 mol%).

-

Heat the mixture with stirring at a temperature of 80-100 °C.

-

Monitor the reaction by TLC or GC. The reaction time can vary from a few hours to overnight depending on the scale and specific conditions.

-

Upon completion, cool the reaction mixture.

-

The crude product can be directly purified by silica gel column chromatography to remove the catalyst and any unreacted starting materials.

Quantitative Data

While specific quantitative data for the transesterification of ethyl acetoacetate with 2-methoxyethanol is scarce in the literature, the following tables summarize data for the transesterification of ethyl acetoacetate with other representative alcohols using various catalytic systems. This information can serve as a valuable reference for optimizing the synthesis of this compound.

Table 1: Transesterification of Ethyl Acetoacetate with Various Alcohols using Boric Acid Catalyst [3]

| Entry | Alcohol | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 5 | 92 |

| 2 | 1-Butanol | 6 | 88 |

| 3 | Cyclohexanol | 8 | 85 |

| 4 | Allyl alcohol | 5 | 90 |

Reaction conditions: Ethyl acetoacetate (1 equiv.), alcohol (1.2 equiv.), boric acid (10 mol%), 100 °C.

Table 2: Transesterification of Ethyl Acetoacetate with Various Alcohols using Methylboronic Acid Catalyst

| Entry | Alcohol | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 5 | 97 |

| 2 | 1-Butanol | 6 | 90 |

| 3 | 2-Propanol | 8 | 85 |

| 4 | tert-Butanol | 12 | 60 |

Reaction conditions: Ethyl acetoacetate (1 equiv.), alcohol (1.5 equiv.), methylboronic acid (5 mol%), toluene, reflux with 4Å molecular sieves.

Table 3: Transesterification of Ethyl Acetoacetate with n-Amyl Alcohol using CeO₂-loaded MFI Zeolite

| Catalyst Amount (g) | Temperature (K) | Time (h) | Conversion (%) |

| 0.1 | 313 | 4 | 38 |

| 0.1 | 323 | 4 | 65 |

| 0.1 | 333 | 4 | 82 |

| 0.1 | 343 | 4 | 97 |

Reaction conditions: Ethyl acetoacetate to n-amyl alcohol molar ratio = 1:2.

Catalyst Selection and Optimization

The choice of catalyst is critical for an efficient transesterification process.

-

Homogeneous Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are effective but can be corrosive and difficult to separate from the reaction mixture, often requiring a neutralization step during workup.

-

Heterogeneous Acid Catalysts (e.g., Amberlyst-15, Zeolites): These offer the advantage of easy separation and recyclability, leading to a more environmentally friendly process.

-

Lewis Acids (e.g., Boric Acid, Metal Salts): Boronic acids have been shown to be efficient and mild catalysts for the transesterification of β-keto esters.[3]

-

Homogeneous Base Catalysts (e.g., Sodium Ethoxide): These are highly effective but can promote side reactions such as Claisen condensation.

-

Heterogeneous Base Catalysts: These can provide high activity with the benefit of easier product purification.

Optimization of reaction parameters such as temperature, reactant molar ratio, and catalyst loading is crucial for maximizing the yield and purity of this compound. A moderate temperature range of 60-100 °C is generally effective. Using an excess of 2-methoxyethanol and continuously removing the ethanol byproduct are key strategies to drive the reaction to completion.

Purification and Characterization

The primary method for purifying this compound is vacuum distillation . Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

Characterization of the final product should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester carbonyl, ketone carbonyl, C-O stretches).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

The transesterification of ethyl acetoacetate with 2-methoxyethanol is a robust and adaptable method for the synthesis of this compound. The selection of an appropriate catalyst, along with the optimization of reaction conditions to favor product formation, are paramount for achieving high yields and purity. This guide provides the foundational knowledge and practical considerations for researchers and professionals to successfully implement and adapt this important chemical transformation. Further research into novel and more efficient catalytic systems will continue to enhance the industrial viability and environmental footprint of this synthesis.

References

physical and chemical properties of 2-Methoxyethyl acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxyethyl acetoacetate (B1235776) (2-MEAA). It includes detailed information on its synthesis, analytical characterization, chemical reactivity, and applications, with a focus on data presentation in structured tables and detailed experimental protocols.

Core Physical and Chemical Properties

2-Methoxyethyl acetoacetate is a β-keto ester characterized by the presence of both an ester and a ketone functional group. This structure imparts unique reactivity, making it a versatile intermediate in organic synthesis.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Colorless to light yellowish liquid | [2] |

| Boiling Point | 120 °C at 20 mmHg | |

| Density | 1.09 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.434 | |

| Flash Point | 103 °C (217.4 °F) - closed cup | |

| Water Solubility | 100 g/L at 20 °C | [2] |

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: Proton NMR spectra are available and can be used for structural confirmation.[3]

-

¹³C NMR: The carbon spectrum provides evidence for the different carbon environments within the molecule.[4]

-

GC-MS: Gas Chromatography-Mass Spectrometry can be used to determine the purity and identify the fragmentation pattern of the molecule. The NIST library entry for 2-MEAA is 340507.[1]

-

Infrared (IR) Spectroscopy: IR spectra will show characteristic peaks for the C=O (ester and ketone) and C-O-C (ether) functional groups.[2]

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the reaction of diketene (B1670635) with 2-methoxyethanol (B45455) and the transesterification of an alkyl acetoacetate.

Synthesis from Diketene and 2-Methoxyethanol

This is a common and efficient method for preparing acetoacetate esters.[5]

Reaction:

Caption: Synthesis of 2-MEAA from Diketene.

Experimental Protocol:

-

To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 2-methoxyethanol.

-

Heat the 2-methoxyethanol to approximately 80-85 °C.[5]

-

Add a catalytic amount of a basic catalyst, such as anhydrous sodium acetate.[5]

-

Slowly add diketene dropwise to the heated 2-methoxyethanol over a period of 2.5 hours, maintaining the temperature between 60-115 °C.[5] The reaction is exothermic.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.[5]

-

The crude product can then be purified by vacuum distillation. The fraction boiling at 120 °C/20 mmHg is collected.

Synthesis via Transesterification

This method involves the reaction of a more readily available acetoacetate ester, such as ethyl acetoacetate, with 2-methoxyethanol in the presence of a catalyst.[6]

Reaction:

Caption: Transesterification Synthesis of 2-MEAA.

Experimental Protocol:

-

Combine ethyl acetoacetate, 2-methoxyethanol, and a suitable catalyst (e.g., Na₂Si₂O₅, or a Lewis acid) in a round-bottom flask equipped with a distillation apparatus.[7]

-

Heat the reaction mixture to reflux.[7]

-

Continuously remove the ethanol byproduct by distillation to drive the equilibrium towards the formation of the desired product.[6]

-

Monitor the reaction progress using a suitable analytical technique such as GC.

-

Upon completion, the catalyst is removed by filtration, and the product is purified by vacuum distillation.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the acetoacetate functional group, which exhibits keto-enol tautomerism and possesses an acidic α-proton.

Keto-Enol Tautomerism

Like other β-keto esters, 2-MEAA exists as an equilibrium mixture of its keto and enol tautomers. The enolate form is a potent nucleophile.[2]

Caption: Keto-Enol Tautomerism of 2-MEAA.

Use in Nimodipine Synthesis

This compound is a key starting material in the synthesis of Nimodipine, a dihydropyridine (B1217469) calcium channel blocker.[8] The synthesis involves a Hantzsch-type pyridine (B92270) synthesis.

Reaction Workflow:

Caption: Synthesis of Nimodipine from 2-MEAA.

Experimental Protocol Outline (based on a patent for Nimodipine synthesis): [8]

-

Step 1: Knoevenagel Condensation: React this compound with 3-nitrobenzaldehyde (B41214) in the presence of a base catalyst to form 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester.

-

Step 2: Cyclization: The intermediate from Step 1 is reacted with isopropyl 3-aminocrotonate in a suitable solvent like a fatty alcohol.[8]

-

The reaction mixture is heated to around 30-70 °C.[8]

-

After the reaction is complete, the Nimodipine product is isolated and purified, often by crystallization.

Application in Polymer Chemistry: Crosslinking

The acetoacetate group in 2-MEAA can be incorporated into polymers and subsequently used for crosslinking reactions, particularly with amines, to form stable enamine linkages.[9][10] This is valuable in the formulation of coatings and adhesives.

Crosslinking Reaction:

Caption: Crosslinking via Enamine Formation.

Experimental Protocol Outline: [9]

-

An acetoacetate-functionalized polymer (e.g., a latex) is prepared.

-

A diamine crosslinker, such as 1,6-hexanediamine, is added to the polymer dispersion.[9]

-

The mixture is allowed to cure, often at ambient temperature, to form a crosslinked film.[9]

-

The extent of crosslinking can be monitored by techniques such as FTIR spectroscopy.[11]

Biological Activity: A Note of Caution

Some sources suggest that this compound may act as a calcium antagonist and inhibit the growth of HL-60 (human promyelocytic leukemia) cells. However, a thorough review of the scientific literature did not yield direct experimental evidence to substantiate these specific claims for this compound itself.

It is noteworthy that the parent alcohol, 2-methoxyethanol (ethylene glycol monomethyl ether), is known to cause testicular toxicity, and some studies have shown that this toxicity can be mitigated by the administration of calcium channel blockers.[12] This suggests a potential link between the metabolic pathways of related compounds and calcium homeostasis, but does not provide direct evidence for this compound acting as a calcium channel blocker.

Further research is required to validate the purported biological activities of this compound.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautions: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and contact with skin and eyes.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods, and its reactivity, particularly of the acetoacetate group, allows for its use in the production of pharmaceuticals like Nimodipine and in the crosslinking of polymers. While there are some mentions of its biological activity, these claims require further scientific investigation and validation. Researchers and drug development professionals should handle this compound with appropriate safety precautions.

References

- 1. This compound | C7H12O4 | CID 89734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 22502-03-0 | Benchchem [benchchem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound(22502-03-0) 13C NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. CN105732484A - Preparation method of Nimodipine - Google Patents [patents.google.com]

- 9. paint.org [paint.org]

- 10. paint.org [paint.org]

- 11. researchgate.net [researchgate.net]

- 12. Calcium channel blockers protect against ethylene glycol monomethyl ether (2-methoxyethanol)-induced testicular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxyethyl Acetoacetate

This technical guide provides a comprehensive overview of 2-Methoxyethyl acetoacetate (B1235776), a versatile chemical compound with applications in organic synthesis and polymer chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, physical and chemical properties, synthesis protocols, and analytical characterization.

Chemical Identifiers and Properties

2-Methoxyethyl acetoacetate is a β-keto ester characterized by the presence of both a ketone and an ester functional group, separated by a methylene (B1212753) group. This structure imparts unique reactivity, making it a valuable intermediate in various chemical transformations.

Identifiers

The compound is uniquely identified by its CAS number and several other chemical nomenclature systems.

| Identifier System | Identifier |

| CAS Number | 22502-03-0[1][2][3][4][5] |

| IUPAC Name | 2-methoxyethyl 3-oxobutanoate[2] |

| Synonyms | Acetoacetic acid 2-methoxyethyl ester[3] |

| Molecular Formula | C₇H₁₂O₄[2] |

| Molecular Weight | 160.17 g/mol [1][2] |

| InChI Key | PLHCSZRZWOWUBW-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)CC(=O)OCCOC |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 120-122 °C at 20 mmHg[4] |

| Density | 1.09 g/mL at 25 °C[4] |

| Refractive Index | 1.434 at 20 °C[4] |

| Flash Point | 103 °C (217 °F)[3] |

| Purity | Typically ≥95%[1][5] |

| Storage | Store in a cool, dark place, preferably <15°C |

Safety and Hazard Information

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

There are two primary methods for the synthesis of this compound: transesterification of an alkyl acetoacetate and the reaction of diketene (B1670635) with 2-methoxyethanol (B45455).

Synthesis via Transesterification

This method involves the reaction of a simple alkyl acetoacetate, such as ethyl acetoacetate, with 2-methoxyethanol in the presence of a catalyst. The equilibrium is driven towards the product by removing the lower-boiling alcohol (ethanol) by-product.

-

Reaction Setup: To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add ethyl acetoacetate (1.0 equivalent) and 2-methoxyethanol (1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.01 equivalents).

-

Reaction: Heat the mixture to a temperature that allows for the distillation of the ethanol (B145695) by-product (typically around 80-100 °C). Continue heating until no more ethanol is collected.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[6][7]

Synthesis from Diketene

This route involves the direct reaction of diketene with 2-methoxyethanol. This reaction is often catalyzed and requires careful temperature control due to the reactivity of diketene.[8][9][10]

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and a magnetic stirrer, place 2-methoxyethanol (1.0 equivalent) and a catalytic amount of a base, such as triethylamine (B128534) (0.05 equivalents).

-

Diketene Addition: Cool the flask in an ice bath and add diketene (1.0 equivalent) dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is typically purified directly without an aqueous work-up to avoid hydrolysis of the product.

-

Purification: The crude product is purified by vacuum distillation.[11]

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. Key expected signals include a singlet for the acetyl methyl protons, a singlet for the active methylene protons, and triplets for the two methylene groups of the methoxyethyl chain, along with a singlet for the methoxy (B1213986) protons.[1]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the ketone and ester carbonyl carbons, the methylene carbons, and the methyl carbons.[12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1700-1750 cm⁻¹. C-O stretching bands for the ether and ester linkages will also be present.[2]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 160.17 g/mol .[1]

Applications in Polymer Chemistry

A significant application of this compound is in polymer chemistry, where the reactive acetoacetate group serves as a versatile handle for crosslinking and further functionalization of polymers.[1]

Crosslinking of Polymers

Polymers functionalized with acetoacetate groups can be crosslinked through various reactions. A common method is the Michael addition reaction with multifunctional acrylates. This reaction is typically base-catalyzed and can proceed at ambient temperatures, making it suitable for coatings and adhesives. The acetoacetate-functionalized polymer acts as the Michael donor, and the acrylate (B77674) as the Michael acceptor.[1][13][14][15][16]

Another crosslinking strategy involves the reaction of the acetoacetate group with diamines to form enamine linkages. This is another ambient temperature curing mechanism that is useful in the formulation of waterborne coatings.[14][15]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its utility in organic synthesis and as a key component in the development of crosslinkable polymers for coatings and adhesives highlights its importance in both academic research and industrial applications. The detailed protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and application.

References

- 1. This compound | 22502-03-0 | Benchchem [benchchem.com]

- 2. This compound | C7H12O4 | CID 89734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22502-03-0 | FM60070 [biosynth.com]

- 4. This compound | 22502-03-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CA1152528A - Process for the preparation of acetoacetic acid alkyl esters - Google Patents [patents.google.com]

- 9. CN101337890A - Method for preparing methyl acetoacetate by using novel composite catalyst - Google Patents [patents.google.com]

- 10. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound(22502-03-0) 13C NMR spectrum [chemicalbook.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. paint.org [paint.org]

- 15. researchgate.net [researchgate.net]

- 16. EP0227454A2 - Crosslinked acetoacetic ester polymers - Google Patents [patents.google.com]

2-Methoxyethyl acetoacetate molecular weight and formula

An In-Depth Technical Guide to 2-Methoxyethyl Acetoacetate (B1235776)

This technical guide provides a detailed overview of the fundamental physicochemical properties of 2-Methoxyethyl acetoacetate, a compound relevant to researchers, scientists, and professionals in drug development and polymer science.

Core Molecular Information

This compound is a chemical compound with the molecular formula C7H12O4.[1][2][3][4] Its molecular weight is approximately 160.17 g/mol .[1][2][3][4] Also known by other names such as Acetoacetic acid 2-methoxyethyl ester and 2-methoxyethyl 3-oxobutanoate, this compound serves as a useful research chemical.[3][4]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C7H12O4[1][2][3][4] |

| Molecular Weight | 160.17 g/mol [1][2][3][4] |

| CAS Number | 22502-03-0[1][2][3][4] |

| Density | 1.060 g/cm³[1] - 1.09 g/mL at 25 °C[2] |

| Boiling Point | 90.00 °C[1] |

| Flash Point | 103.30 °C[1] |

| Refractive Index | 1.434 at 20 °C/D[2] |

Experimental Protocols

Detailed methodologies for specific experiments involving this compound were not provided in the scope of this guide. The primary synthesis routes include the reaction of diketene (B1670635) with 2-methoxyethanol (B45455) or the transesterification of an alkyl acetoacetate, such as ethyl acetoacetate, with 2-methoxyethanol.[4] The latter process is often catalyzed by an acid or base and driven by the removal of the lower-boiling alcohol byproduct.[4]

Molecular Structure

The logical relationship between the atoms in the this compound molecule is visualized below. This diagram illustrates the connectivity of the atoms, forming the ester of acetoacetic acid and 2-methoxyethanol.

Caption: Molecular structure of this compound.

References

Navigating the Solution: A Technical Guide to the Solubility of 2-Methoxyethyl acetoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyethyl acetoacetate (B1235776) (MEAA), a versatile building block in organic synthesis, sees significant application in the pharmaceutical and chemical industries. Its efficacy in various synthetic pathways is often dictated by its solubility in different organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxyethyl acetoacetate, addressing the need for a consolidated resource for laboratory and development settings. While precise quantitative solubility data for MEAA in a range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes qualitative solubility information and outlines standard experimental protocols for its determination. Furthermore, a generalized workflow for assessing solubility is presented visually to aid in experimental design.

Introduction to this compound

This compound (CAS No: 22502-03-0) is a keto-ester that plays a crucial role as an intermediate in the synthesis of a variety of chemical entities, including heterocyclic compounds and active pharmaceutical ingredients.[1] Its molecular structure, featuring both an ester and a ketone functional group, along with an ether linkage, imparts a moderate polarity that influences its solubility profile. Understanding its behavior in different solvent systems is paramount for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility of this compound

Based on available chemical information and general principles of solubility ("like dissolves like"), this compound is generally characterized as being soluble in a range of common organic solvents.[1][2] The presence of the ester and ketone functionalities allows for dipole-dipole interactions, while the methoxyethyl group can participate in hydrogen bonding as an acceptor.

Contradictory information exists regarding its aqueous solubility. Some sources describe it as insoluble in water[1], while others provide an estimated high water solubility of approximately 459 g/L at 25°C.[3] This discrepancy highlights the necessity for empirical determination of its solubility in specific solvent systems. The methoxyethyl group is known to enhance solubility in polar solvents.[1]

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents. It is important to note that this information is based on general chemical principles and qualitative statements, and empirical testing is recommended for precise applications.

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble / Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble / Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble / Miscible |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble / Miscible |

| Nonpolar Hydrocarbons | Hexane, Heptane | Limited Solubility / Immiscible |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following provides a detailed, generalized methodology for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity >99%)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies may be required to determine the time to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 24 hours to allow undissolved material to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solute.

-

-

Quantification:

-

Accurately weigh the filtered sample.

-

Dilute the sample with a known volume of the solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility is calculated from the concentration of the saturated solution and can be expressed in various units such as g/100 mL, mol/L, or weight/weight %.

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of filtered sample) / (Weight of filtered sample) × 100 × Density of solvent

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing any work.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: A flowchart of the shake-flask solubility determination method.

Conclusion

While quantitative data on the solubility of this compound in a broad spectrum of organic solvents remains elusive in readily accessible literature, this guide provides a foundational understanding of its expected solubility behavior based on its chemical structure. For researchers and professionals in drug development, the provided qualitative summary and the detailed, generalized experimental protocol for the shake-flask method offer a practical framework for determining precise solubility values tailored to their specific applications. Accurate solubility data is a critical parameter in process optimization and formulation, and empirical determination is strongly encouraged.

References

An In-Depth Technical Guide to the Formation and Reactivity of 2-Methoxyethyl Acetoacetate Enolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and synthetic utility of the enolate derived from 2-methoxyethyl acetoacetate (B1235776) (2-MEAA). As a versatile β-keto ester, 2-MEAA is a valuable building block in organic synthesis, enabling the construction of complex molecular architectures through the strategic formation of new carbon-carbon bonds. This document details the principles of its enolization, subsequent reactivity in key transformations, and provides structured data and experimental insights for practical application.

Introduction to 2-Methoxyethyl Acetoacetate

This compound (CAS 22502-03-0) is a β-keto ester characterized by the presence of a ketone and an ester functional group separated by a methylene (B1212753) unit.[1] This structural motif imparts significant reactivity to the α-hydrogens (the protons on the carbon atom situated between the two carbonyl groups). The molecule serves as a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[2][3] Its enolate form is a potent nucleophile, central to a variety of synthetic transformations.

Enolate Formation

The formation of a stable enolate is the critical first step in harnessing the synthetic potential of 2-MEAA. The acidity of the α-protons is significantly enhanced due to the electron-withdrawing nature of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.

Acidity and Base Selection

The pKa of the α-protons in β-keto esters like 2-MEAA is approximately 11, making them significantly more acidic than those of simple ketones (pKa ≈ 19) or esters (pKa ≈ 24).[4] This acidity allows for deprotonation with a variety of bases. The choice of base and reaction conditions is crucial as it can dictate the concentration and nature of the enolate in solution.

-

Alkoxides (e.g., Sodium Ethoxide, NaOEt): These bases are sufficiently strong to deprotonate a significant portion of the β-keto ester at equilibrium.[5][6] They are commonly used in classic synthetic procedures like the acetoacetic ester synthesis.

-

Strong, Non-Nucleophilic Bases (e.g., Lithium Diisopropylamide, LDA): For reactions requiring irreversible and complete enolate formation, a strong, sterically hindered base like LDA is employed.[7][8][9] This approach, often conducted at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF), generates the enolate quantitatively, preventing side reactions associated with equilibrium conditions.[8][10]

-

Hydrides (e.g., Sodium Hydride, NaH): NaH offers another method for irreversible deprotonation, forming the sodium enolate and hydrogen gas, which drives the reaction to completion.

The formation of the enolate results in a planar, resonance-stabilized species where the negative charge is delocalized between the α-carbon and the oxygen atom of the ketone.

Reactivity of the 2-MEAA Enolate

The 2-MEAA enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom.[11] In most synthetically useful reactions, particularly with alkyl halides and acyl compounds, the reaction occurs preferentially at the α-carbon, leading to the formation of a new C-C bond.[11][12]

Alkylation: The Acetoacetic Ester Synthesis

Perhaps the most valuable reaction of the 2-MEAA enolate is its alkylation with an alkyl halide. This SN2 reaction forms a new carbon-carbon bond at the α-position and is a cornerstone of the acetoacetic ester synthesis, which ultimately yields a methyl ketone.[5][8][10]

The overall transformation involves three key steps:

-

Enolate Formation: Deprotonation of 2-MEAA with a suitable base.

-

Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 fashion.[10][13] This step is most efficient with primary and methyl halides. Secondary halides may give lower yields, and tertiary halides are prone to elimination reactions.[5]

-

Hydrolysis and Decarboxylation: The resulting α-substituted β-keto ester is hydrolyzed to a β-keto acid under acidic or basic conditions, followed by heating. The β-keto acid intermediate readily undergoes decarboxylation (loss of CO₂) to afford the final ketone product.[8][10]

| Product Class | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| α-Alkylated Ketones | Primary Alkyl Halides | NaOEt | Ethanol | Generally Good to High | [5][10] |

| α,α-Dialkylated Ketones | Stepwise addition of two different R-X | NaOEt | Ethanol | Variable | [10] |

-

Enolate Formation: To a solution of sodium ethoxide (1.0 eq.) in absolute ethanol, this compound (1.0 eq.) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 1 hour to ensure complete enolate formation.

-

Alkylation: The desired alkyl halide (1.0-1.1 eq.) is added to the solution of the enolate. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Hydrolysis & Decarboxylation: The crude α-alkylated product is refluxed with aqueous acid (e.g., 6M HCl) for several hours.[8][10] The reaction is monitored for the cessation of CO₂ evolution.

-

Purification: After cooling, the product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final ketone is purified by distillation or column chromatography.

Acylation

The enolate of 2-MEAA can also react with acylating agents, such as acid chlorides or anhydrides, to form β-dicarbonyl compounds. This reaction is mechanistically related to the Claisen condensation.[4][14] A significant challenge in enolate acylation is the potential for O-acylation to compete with the desired C-acylation.[14]

To favor C-acylation, the reaction is often performed under kinetic control using a pre-formed enolate (e.g., with LDA at low temperature) and a highly reactive acylating agent.[14] Alternatively, specific reagents like methyl cyanoformate (Mander's reagent) have been developed to achieve high selectivity for C-acylation.[14]

-

Enolate Formation: A solution of this compound (1.0 eq.) in dry THF is added dropwise to a solution of LDA (1.1 eq.) in THF at -78 °C under an inert atmosphere. The mixture is stirred for 30-60 minutes.

-

Acylation: The acylating agent (e.g., an acid chloride, 1.0 eq.) is added dropwise to the cold enolate solution. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The product is extracted into an organic solvent, and the combined organic layers are washed with water and brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Conclusion

The enolate of this compound is a powerful and versatile nucleophile in organic synthesis. Its facile formation using standard bases and its predictable reactivity in alkylation and acylation reactions make it an indispensable tool for constructing carbon-carbon bonds. The acetoacetic ester synthesis, in particular, provides a robust and reliable method for the preparation of a wide array of substituted methyl ketones. A thorough understanding of the factors governing its formation and reactivity is essential for researchers and drug development professionals aiming to leverage this key synthetic intermediate in the design and execution of complex synthetic strategies.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 22502-03-0 | Benchchem [benchchem.com]

- 3. CN105481694A - A kind of synthetic method of ethyl 4-methoxy acetoacetate - Google Patents [patents.google.com]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. 182.160.97.198:8080 [182.160.97.198:8080]

- 8. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. fiveable.me [fiveable.me]

- 14. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Methoxyethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for studying the keto-enol tautomerism of 2-methoxyethyl acetoacetate (B1235776). While specific quantitative data for this compound is not extensively published, this guide leverages established knowledge of β-keto esters, particularly the closely related ethyl acetoacetate, to provide a robust framework for its investigation. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, alongside data analysis techniques to determine tautomeric ratios and equilibrium constants. Furthermore, this guide outlines computational approaches for theoretical prediction of tautomer stability. The logical workflows and chemical principles are illustrated with diagrams generated using Graphviz, offering a clear and concise visual representation of the core concepts for researchers in drug development and chemical sciences.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like 2-methoxyethyl acetoacetate, this equilibrium is particularly significant. The presence of two carbonyl groups enhances the acidity of the α-hydrogens, facilitating the interconversion between the two tautomers.[2]

The position of this equilibrium is a critical factor in the reactivity, bioavailability, and overall chemical behavior of a molecule, making its study essential in fields such as drug design and synthesis. The enol form, stabilized by intramolecular hydrogen bonding and conjugation, is favored in non-polar solvents, whereas the more polar keto form is generally more stable in polar, hydrogen-bonding solvents.[3][4]

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion of its keto and enol forms, as depicted below.

Caption: Keto-enol tautomerism of this compound.

The equilibrium constant, Keq, is defined as the ratio of the concentration of the enol form to the keto form at equilibrium.

Quantitative Analysis of Tautomeric Composition

The relative abundance of the keto and enol tautomers can be quantified using spectroscopic methods. While specific experimental data for this compound is scarce, the data for ethyl acetoacetate provides a valuable reference point due to its structural similarity.

Table 1: Tautomeric Composition of Ethyl Acetoacetate in Various Solvents

| Solvent | % Enol | Keq ([Enol]/[Keto]) |

| Gas Phase | - | - |

| Neat | 9.9% | 0.0992 |

| Carbon Tetrachloride (CCl4) | 28% | 0.39 |

| Chloroform (CDCl3) | 7.5% | 0.081 |

| Methanol (CH3OH) | 5.8% | 0.062 |

| Water (D2O) | <2% | <0.02 |

Note: Data is for ethyl acetoacetate and serves as an estimate for the behavior of this compound.[1][2][5]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for determining the keto-enol ratio in solution, as the two tautomers typically give distinct and quantifiable signals.[2]

Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, C6D6).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the appropriate spectral width and acquisition time.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Ensure the relaxation delay is adequate (typically 5 times the longest T1) for accurate integration.

-

-

Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

-

Calibrate the spectrum using the TMS signal.

-

Identify the characteristic signals for the keto and enol forms. For ethyl acetoacetate, the α-protons of the keto form are typically around 3.48 ppm (singlet, 2H), and the vinylic proton of the enol form is around 5.03 ppm (singlet, 1H). The enolic hydroxyl proton appears as a broad singlet far downfield (around 12 ppm).[2]

-

Integrate the distinct signals corresponding to the keto and enol forms.

-

Calculate the percentage of the enol form using the following equation, accounting for the number of protons giving rise to each signal:

% Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / 2))] * 100

-

The equilibrium constant (Keq) is then calculated as:

Keq = % Enol / (100 - % Enol)

-

References

Spectroscopic Profile of 2-Methoxyethyl Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxyethyl acetoacetate (B1235776) (CAS No. 22502-03-0), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable insights for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-Methoxyethyl acetoacetate, both ¹H (proton) and ¹³C (carbon-13) NMR data are crucial for confirming its identity and structural integrity. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments within the molecule. The data presented below is for the predominant keto tautomer.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.25 | Singlet | 3H | -C(O)CH ₃ |

| ~3.40 | Singlet | 3H | -OCH ₃ |

| ~3.50 | Singlet | 2H | -C(O)CH ₂C(O)- |

| ~3.65 | Triplet | 2H | -OCH₂CH ₂O- |

| ~4.25 | Triplet | 2H | -C(O)OCH ₂CH₂- |

Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~30.0 | -C(O)C H₃ |

| ~50.0 | -C(O)C H₂C(O)- |

| ~59.0 | -OC H₃ |

| ~64.0 | -C(O)OC H₂CH₂- |

| ~70.0 | -OCH₂C H₂O- |

| ~167.0 | -C (O)O- (Ester) |

| ~201.0 | -C (O)CH₃ (Ketone) |

Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The ATR-IR spectrum of this compound shows characteristic absorption bands for its ester, ketone, and ether functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Medium-Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester carbonyl) |

| ~1720 | Strong | C=O stretch (ketone carbonyl) |

| ~1120 | Strong | C-O stretch (ether) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 128-1024 scans (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify peak positions in both ¹H and ¹³C NMR spectra.

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

An In-Depth Technical Guide on the Safety and Handling of 2-Methoxyethyl acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-Methoxyethyl acetoacetate (B1235776) (MEAA). The information is intended for professionals in research, scientific, and drug development fields to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

2-Methoxyethyl acetoacetate is a colorless to pale yellow liquid with a mild, characteristic ester-like odor. It is soluble in organic solvents but has low solubility in water.

| Property | Value | Reference |

| CAS Number | 22502-03-0 | [1][2][3] |

| Molecular Formula | C7H12O4 | [1][2][3] |

| Molecular Weight | 160.17 g/mol | [1][2][3] |

| Boiling Point | 120 °C at 20 mmHg | [2] |

| Melting Point | -34 °C | [2] |

| Flash Point | 82 °C (closed cup) | [2] |

| Density | 1.09 g/cm³ | [2] |

| Vapor Pressure | 0.0721 mmHg at 25 °C | [2] |

Toxicological Information

While specific quantitative toxicity data for this compound is limited, information on structurally similar compounds and its potential metabolites provides insight into its toxicological profile.

Acute Toxicity

No specific oral, dermal, or inhalation LD50/LC50 values for this compound are readily available in the searched literature.[2][4] However, data for the closely related compound, 2-Methoxyethyl acetate (B1210297) (CAS No. 110-49-6), can be used as a conservative estimate.

| Endpoint | Value (for 2-Methoxyethyl Acetate) | Species | Reference |

| Oral LD50 | 2900 mg/kg | Rat | |

| Dermal LD50 | >5000 mg/kg | Rabbit | [5] |

| Inhalation TCLo | 1000 mg/m³ | Human |

Metabolism and Primary Toxic Metabolite

It is anticipated that this compound is metabolized in vivo through hydrolysis to 2-methoxyethanol (B45455) (2-ME) and acetoacetate. 2-ME is then further oxidized to methoxyacetic acid (MAA).[6][7][8] MAA is considered the primary metabolite responsible for the reproductive and developmental toxicity observed with related compounds.[7][8][9][10]

Caption: Proposed metabolic pathway of this compound.

Irritation and Sensitization

This compound is classified as causing skin and serious eye irritation.[1][2] There is no available data to suggest it is a skin sensitizer.[2]

Reproductive and Developmental Toxicity

The primary concern with exposure to substances that can be metabolized to methoxyacetic acid is reproductive and developmental toxicity.[8][9][10] MAA has been shown to be a potent teratogen in animal studies, causing a range of malformations.[9][11]

Mutagenicity

No specific data on the mutagenicity of this compound was found.[2]

Signaling Pathways of Methoxyacetic Acid (MAA) Toxicity

The developmental toxicity of MAA, the primary active metabolite, is understood to occur through multiple molecular mechanisms, primarily involving the inhibition of histone deacetylases (HDACs) and subsequent disruption of key developmental signaling pathways.

Inhibition of Histone Deacetylases (HDACs)

MAA acts as an HDAC inhibitor, leading to hyperacetylation of histones.[9][11][12] This alters chromatin structure and gene expression patterns that are critical for normal embryonic development.

Disruption of Retinoic Acid (RA) and Estrogen Receptor (ER) Signaling

MAA-induced HDAC inhibition has been shown to impact retinoic acid (RA) and estrogen receptor (ER) signaling pathways, both of which are essential for proper morphogenesis and organogenesis.[9][10][11] MAA can potentiate RA signaling, leading to an imbalance that contributes to developmental abnormalities.[11] It also disrupts endogenous estrogen receptor-α (ERα)-mediated signaling.[9][10]

Caption: Signaling pathway of Methoxyacetic Acid (MAA) teratogenicity.

Experimental Protocols

The following are summaries of standard protocols for assessing the safety of chemicals like this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential for a substance to cause skin irritation or corrosion.

-

Test Animal: Albino rabbit.

-

Procedure:

-

A small area of the rabbit's fur is clipped.

-

0.5 mL of the test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing.

-

The exposure duration is typically 4 hours.

-

After exposure, the patch is removed, and the skin is cleaned.

-

-

Observation:

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations may continue for up to 14 days to assess the reversibility of any effects.

-

-

Scoring: The severity of erythema and edema is scored on a scale of 0 (none) to 4 (severe).

Caption: Experimental workflow for an acute dermal irritation study.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Test Animal: Albino rabbit.

-

Procedure:

-

0.1 mL of the test substance is instilled into the conjunctival sac of one eye.

-

The other eye serves as an untreated control.

-

The eyelids are held together for about one second.

-

-

Observation:

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Observations may continue for up to 21 days to determine the reversibility of effects.

-

-

Scoring: Lesions are scored based on a standardized system for opacity and area of the cornea, iris inflammation, and conjunctival redness, chemosis, and discharge.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are then plated on a minimal agar (B569324) medium that lacks the required amino acid.

-

-

Observation:

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted.

-

-

Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Caption: Experimental workflow for the Ames test.

Safe Handling and Storage